(2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride (2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2470280-01-2
VCID: VC4982604
InChI: InChI=1S/C12H14N2O2.ClH/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14;/h2-5,7,10H,6,13H2,1H3,(H,15,16);1H/t10-;/m0./s1
SMILES: CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N.Cl
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71

(2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride

CAS No.: 2470280-01-2

Cat. No.: VC4982604

Molecular Formula: C12H15ClN2O2

Molecular Weight: 254.71

* For research use only. Not for human or veterinary use.

(2S)-2-Amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride - 2470280-01-2

Specification

CAS No. 2470280-01-2
Molecular Formula C12H15ClN2O2
Molecular Weight 254.71
IUPAC Name (2S)-2-amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C12H14N2O2.ClH/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14;/h2-5,7,10H,6,13H2,1H3,(H,15,16);1H/t10-;/m0./s1
Standard InChI Key XHHFEVHSOOFMGW-PPHPATTJSA-N
SMILES CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of an L-tryptophan backbone modified by a methyl group at the indole ring’s nitrogen (N1 position) and a protonated amine group stabilized by hydrochloric acid . Its IUPAC name, (2S)-2-amino-3-(1-methylindol-3-yl)propanoic acid hydrochloride, reflects this configuration. Key structural attributes include:

  • Chirality: The (2S) configuration ensures enantiomeric specificity, critical for biological activity .

  • Indole modification: Methylation at N1 alters electronic properties, reducing susceptibility to enzymatic degradation compared to unmodified tryptophan .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₁₂H₁₅ClN₂O₂
Molecular weight254.71 g/mol
CAS registry21339-55-9 (free base)
SMILES notationCN1C=C(C2=CC=CC=C12)CC@@HN.Cl

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for the free base (prior to hydrochloride formation) reveals distinct signals:

  • ¹H NMR (CDCl₃): δ 8.21 (br, 1H, NH), 7.63 (d, J = 8.0 Hz, 1H, indole-H), 3.67 (s, 3H, N-CH₃) .

  • ¹³C NMR: Carbonyl resonance at 172.1 ppm (C=O), with indole carbons between 110–135 ppm .

Synthesis and Industrial Preparation

Key Synthetic Routes

The hydrochloride salt is typically synthesized via a three-step process:

  • Methyl esterification: L-Tryptophan reacts with methanol under acidic conditions to form L-tryptophan methyl ester hydrochloride .

  • N1-methylation: The indole nitrogen is alkylated using methyl iodide or dimethyl sulfate in alkaline media .

  • Hydrolysis and salt formation: The methyl ester is hydrolyzed to the carboxylic acid, followed by treatment with HCl to yield the hydrochloride salt .

Table 2: Optimized Synthesis Parameters

StepReagents/ConditionsYield
Methyl esterificationCH₃OH, HCl, 0°C, 3h85%
N1-methylationCH₃I, K₂CO₃, DMF, 50°C, 12h73%
HydrolysisNaOH (aq), HCl (g)89%

Industrial-Scale Challenges

  • Racemization risk: High pH during methylation may epimerize the α-carbon, necessitating strict temperature control .

  • Byproduct formation: Over-alkylation at the indole C3 position occurs if stoichiometry is imprecise .

Pharmacological and Biochemical Applications

Immunomodulatory Effects

1-Methyl-L-tryptophan hydrochloride is a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion . By blocking IDO-mediated tryptophan catabolism, it enhances T-cell proliferation and antitumor responses:

  • In vivo efficacy: PET imaging with ¹¹C-labeled analogs shows preferential accumulation in IDO-expressing tumors, correlating with reduced kynurenine levels .

  • Clinical trials: Phase I/II studies report synergistic effects with checkpoint inhibitors (e.g., anti-PD-1), though dose-limiting neurotoxicity remains a concern .

Table 3: Pharmacokinetic Profile (Rat)

Parameter1-Methyl-L-Trp HClL-Tryptophan
Tₘₐₓ (plasma)15 min30 min
Renal excretion68%12%
Brain penetration0.2%1.8%

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